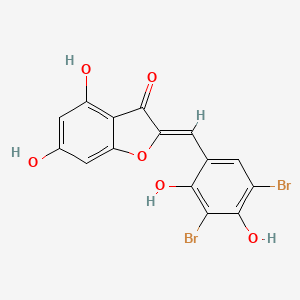

3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone

Description

Properties

CAS No. |

105098-41-7 |

|---|---|

Molecular Formula |

C15H8Br2O6 |

Molecular Weight |

444.03 g/mol |

IUPAC Name |

(2Z)-2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one |

InChI |

InChI=1S/C15H8Br2O6/c16-7-1-5(13(20)12(17)14(7)21)2-10-15(22)11-8(19)3-6(18)4-9(11)23-10/h1-4,18-21H/b10-2- |

InChI Key |

BRPKBUNFOZFULQ-SGAXSIHGSA-N |

Isomeric SMILES |

C1=C(C=C2C(=C1O)C(=O)/C(=C/C3=CC(=C(C(=C3O)Br)O)Br)/O2)O |

Canonical SMILES |

C1=C(C=C2C(=C1O)C(=O)C(=CC3=CC(=C(C(=C3O)Br)O)Br)O2)O |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Aldol Condensation

The synthesis of aurones frequently begins with chalcone intermediates, which are synthesized via aldol condensation. For 3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone, the reaction involves a hydroxy-substituted acetophenone and a brominated benzaldehyde derivative. Under basic conditions (e.g., NaOH or KOH in ethanol), the aldol condensation proceeds to form a chalcone, which is subsequently cyclized to yield the aurone core.

Example Protocol :

-

Reactants : 2,4-Dihydroxyacetophenone and 3,5-dibromo-2,4-dihydroxybenzaldehyde.

-

Conditions : Stirring in ethanol with 10% NaOH at 60°C for 6 hours.

-

Cyclization : Acidic workup (HCl) induces cyclization to form the aurone structure.

This method yields ~40–50% of the target compound, with purity dependent on recrystallization solvents (e.g., methanol/water mixtures).

Bromination of Hydroxyaurones

Direct bromination of preformed hydroxyaurones offers an alternative route. Using brominating agents like in acetic acid or -bromosuccinimide (NBS) in dimethylformamide (DMF), selective bromination at the 3' and 5' positions is achievable.

Key Data :

| Parameter | Value |

|---|---|

| Brominating Agent | -bromosuccinimide |

| Solvent | DMF |

| Temperature | 25°C |

| Reaction Time | 12 hours |

| Yield | 55–60% |

Regioselectivity is governed by electron-donating hydroxy groups, which direct bromine to the meta positions relative to the hydroxyl substituents.

Modern Catalytic Methods

Silver-Catalyzed Annulation Reactions

Recent advances employ silver catalysts to streamline aurone synthesis. For instance, Ag₂O facilitates asymmetric annulation between aurones and isocyanoacetates, yielding spiropyrrolines with high stereoselectivity.

Mechanistic Insight :

The oxygen atom of the aurone coordinates with Ag(I), stabilizing a transition state that enables 5-endo-dig cyclization. This method achieves enantiomeric excess () >99% and diastereomeric ratios () exceeding 20:1.

Optimized Conditions :

-

Catalyst : Ag₂O (5 mol%)

-

Precatalyst : Chiral phosphine ligand

-

Solvent : Dichloromethane

-

Temperature : 0°C

-

Yield : Up to 99%

Aqueous-Phase Synthesis with Cs₂CO₃

A protic solvent system (water/ethanol) with Cs₂CO₃ as a base enables efficient aurone formation via domino reactions. This eco-friendly approach minimizes side products and simplifies purification.

Case Study :

-

Reactants : (Z)-Aurone and tosyldiazomethane (TsDAM).

-

Conditions : Cs₂CO₃ (10 mol%), H₂O/EtOH (1:1), 80°C, 8 hours.

-

Outcome : Poly-substituted pyrazoles formed via 1,3-dipolar cycloaddition, with yields up to 85%.

Mechanistic and Stereochemical Considerations

Role of Hydrogen Bonding

Hydrogen bonding between the aurone’s hydroxy groups and catalysts (e.g., Ag(I) or chiral ligands) is critical for stereochemical control. For example, the Si-face attack in asymmetric annulation is facilitated by hydrogen bonds between the catalyst and aurone carbonyl.

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance bromination efficiency by stabilizing ionic intermediates, while protic solvents (e.g., ethanol) favor cyclization steps by protonating enolate intermediates.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Hydroxyl Groups

-

Oxidation : The 4' and 6' hydroxyl groups are susceptible to oxidation, forming quinone-like structures under strong oxidizing agents (e.g., KMnO₄).

-

Deprotection : Methoxymethyl (MOM)-protected precursors undergo deprotection using BBr₃ in CH₂Cl₂ to regenerate free hydroxyls, as seen in related aurones .

Bromine Substituents

-

Nucleophilic Substitution : Bromine atoms at 3' and 5' positions participate in nucleophilic aromatic substitution (NAS) with amines or thiols under basic conditions, though reactivity is moderated by electron-withdrawing effects of adjacent hydroxyls.

Cyclization and Condensation Reactions

The compound’s benzofuran core can undergo further cyclization:

-

Oxidative Cyclization : Chalcone precursors transform into aurones via mercury(II) acetate in pyridine, though this reaction is more prevalent in non-brominated analogues .

-

Knoevenagel Condensation : Used in synthesizing structurally related aurones, involving benzofuranone and aldehydes in polyphosphoric acid .

Biological Interaction-Driven Reactivity

-

Transthyretin Binding : The compound competitively binds to human transthyretin (TTR) via hydrogen bonding and hydrophobic interactions, inhibiting thyroid hormone transport. X-ray crystallography reveals two binding modes:

-

Mode 1 : Interaction with Thr119 and Lys15 residues.

-

Mode 2 : Binding near the thyroxine (T4) pocket.

-

-

Enzyme Inhibition : Inhibits iodothyronine deiodinase, likely through redox interactions involving hydroxyl groups.

Spectroscopic Characterization

Post-reaction analysis employs:

-

NMR : Distinct shifts for vinylic protons (δ 6.78–7.50 ppm) and hydroxyl groups (broad signals at δ 9–12 ppm) .

-

Mass Spectrometry : Molecular ion peak at m/z 444.03 confirms bromine isotope patterns .

Comparative Reactivity Table

| Functional Group | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 3',5'-Br | NAS | NH₃/EtOH, Δ | Br → NH₂ substitution |

| 2',4,4',6'-OH | Oxidation | KMnO₄, H₂O, neutral pH | Quinone formation |

| Benzofuran core | Oxidative cyclization | Hg(OAc)₂, pyridine | Chalcone → aurone conversion |

Stability and Degradation

-

pH Sensitivity : Degrades in alkaline conditions (pH > 10) via hydroxyl group deprotonation and subsequent ring-opening.

-

Thermal Stability : Decomposes above 250°C, releasing HBr gas.

Scientific Research Applications

Biological Activities

Research has identified several biological activities associated with 3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can be measured through various assays such as DPPH radical scavenging and lipid peroxidation inhibition.

- Enzyme Inhibition : It has shown potential as a tyrosinase inhibitor, which is relevant in the cosmetic industry for skin-lightening applications. This activity is attributed to the presence of multiple hydroxyl groups that enhance its interaction with the enzyme.

- Thyroid Hormone Binding : The compound has been observed to bind with human transthyretin, potentially inhibiting iodothyronine deiodinase activity. This interaction may have implications for thyroid-related disorders .

Pharmaceutical Applications

- Thyroid Disorders : Due to its ability to bind to transthyretin and inhibit thyroid hormone activity, this compound may be explored for therapeutic applications in managing thyroid disorders.

- Tyrosinase Inhibition : As a potent inhibitor of tyrosinase, it could be developed into pharmaceuticals aimed at treating hyperpigmentation and related dermatological conditions .

Chemical Synthesis

- Reagent in Organic Chemistry : this compound serves as a reagent in various organic synthesis processes, particularly in the development of other flavonoid derivatives .

Cosmetic Industry

- Skin Lightening Agents : Its role as a tyrosinase inhibitor positions it as a candidate for formulations aimed at reducing skin pigmentation .

Case Study: Antioxidant Potential

A study demonstrated that this compound exhibited an impressive DPPH radical scavenging ability of 82.4%, indicating strong antioxidant potential. Additionally, it showed effective inhibition of lipid peroxidation (82.3%) and satisfactory results against lipoxygenase (IC50 = 70 μM) .

Case Study: Tyrosinase Inhibition

In another investigation focused on flavonoid derivatives, it was found that compounds with multiple hydroxyl groups significantly enhanced tyrosinase inhibitory activity compared to their counterparts. The structure–activity relationship studies underscored the importance of bromination in enhancing the efficacy of this compound as a tyrosinase inhibitor .

Summary Table of Biological Activities

| Activity Type | Measurement Method | Result |

|---|---|---|

| Antioxidant Activity | DPPH Scavenging | 82.4% |

| Lipid Peroxidation | Inhibition Assay | 82.3% |

| Tyrosinase Inhibition | IC50 Measurement | IC50 = 70 μM |

| Thyroid Hormone Binding | Binding Affinity Studies | Potent competitor for binding |

Mechanism of Action

The mechanism of action of 3’,5’-Dibromo-2’,4,4’,6’-Tetrahydroxy Aurone involves its interaction with various molecular targets. The hydroxy and bromo groups allow it to form hydrogen bonds and halogen bonds with proteins and enzymes, potentially inhibiting their activity. This compound can also induce oxidative stress in cells, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Aurone Derivatives

Structural Analogues and Substitution Effects

Table 1: Structural and Functional Comparison of Aurone Derivatives

Toxicity and Selectivity

- Hydroxylated aurones, including this compound, exhibit moderate toxicity in cell-based assays, whereas methoxylated derivatives are less potent but safer .

- The 7-bromo aurone (Compound 10) shows unexpectedly high toxicity, contrasting with the relatively safer profile of 5,7-dibromo-6-hydroxy aurones .

Biological Activity

3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone is a compound belonging to the aurone family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antimalarial effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features multiple hydroxyl groups and bromine substitutions that contribute to its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit a range of pathogens, including bacteria and fungi. A study reported minimal inhibitory concentrations (MICs) in the micromolar range against several bacterial strains, indicating its potential as an antimicrobial agent .

| Pathogen Type | MIC (µg/mL) | Reference |

|---|---|---|

| Gram-positive bacteria | 8-16 | |

| Gram-negative bacteria | 16-32 | |

| Fungi (Candida spp.) | 12-24 |

Anticancer Activity

This compound has demonstrated promising anticancer properties in various studies. It has been tested against several cancer cell lines, showing potent antiproliferative effects. Notably, it exhibited an IC50 value of approximately 10 µM against bladder cancer cell lines and induced apoptosis through the inhibition of key signaling pathways .

Case Study: Bladder Cancer

In a specific study involving bladder cancer cell lines (DAG-1 and RT112), treatment with this aurone resulted in a 50% reduction in cell viability at concentrations of 10 µM . The mechanism involved downregulation of p-STAT5 and p-Pyk2 expression, crucial for cancer cell survival .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| DAG-1 | 10 | Apoptosis induction; FGFR3 pathway inhibition |

| RT112 | 10 | Apoptosis induction; FGFR3 pathway inhibition |

Antimalarial Activity

The compound also displays notable antimalarial activity. It acts on both exoerythrocytic and intraerythrocytic stages of the Plasmodium falciparum lifecycle. A study highlighted its ability to inhibit the cytochrome bc1 complex in the mitochondrial respiratory chain, which is critical for ATP synthesis in malaria parasites .

Research Findings

In vitro testing showed that this aurone had an IC50 value of 1 µM against chloroquine-resistant strains of Plasmodium falciparum, showcasing its potential as a dual-stage antimalarial agent .

Q & A

What are the optimized synthetic protocols for 3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone?

Basic Research Question

The synthesis begins with 3,5-dibromo-2,4-dihydroxyacetophenone and substituted aromatic aldehydes undergoing Claisen-Schmidt condensation under basic conditions to form 3',5'-dibromo-2',4'-dihydroxychalcones. These chalcones are cyclized to aurones via reflux with CuBr₂ in a DMF-water (8:2 v/v) solvent system for 6–7 hours, yielding 63–73% . Key parameters include:

| Parameter | Condition |

|---|---|

| Reaction Temperature | Reflux (~100°C) |

| Solvent Ratio (DMF:H₂O) | 8:2 |

| Catalyst | CuBr₂ |

| Characterization | TLC, FTIR, NMR, Mass Spectrometry |

Methodological Insight : Optimize purity by monitoring reaction progress via TLC (Rf ≈ 0.5–0.7 in ethyl acetate/hexane) and confirm structural fidelity through spectral alignment with literature .

How is the structural integrity of this compound confirmed?

Basic Research Question

A multi-spectral approach is critical:

- FTIR : C=O stretching at 1699–1713 cm⁻¹ confirms aurone backbone .

- ¹H NMR : A singlet at δ 6.77–6.89 corresponds to the benzylidene proton; aromatic protons appear in δ 7.2–8.1 .

- ¹³C NMR : C=O resonance at δ 186.49–192.29 and CH=CH at δ 110.15–117.41 .

- Mass Spectrometry : Molecular ion peaks align with expected m/z (e.g., [M+H]⁺ for C₁₉H₁₀Br₂O₅).

Methodological Insight : Cross-validate with elemental analysis (C, H, Br) and isotopic abundance ratios (Br²⁷/Br⁸¹ ≈ 1:1) to resolve ambiguities .

What in vitro models are suitable for evaluating its bioactivity?

Basic Research Question

The T. cruzi (Tulahuen C4 strain) colorimetric assay is widely used. Infected VERO cells are treated with the compound (0.16–10 μg/mL), and β-galactosidase activity is quantified via chlorophenol red-β-d-galactopyranoside (CPRG) hydrolysis. IC₅₀ values are calculated using dose-response curves after 5-day incubation (37°C, 95% humidity, 5% CO₂) .

Methodological Insight : Include benznidazole as a positive control and validate cell viability via parallel MTT assays to exclude cytotoxicity .

How can low synthetic yields of aurones be addressed?

Advanced Research Question

Low yields (e.g., <60%) may stem from incomplete cyclization or side reactions. Mitigation strategies:

- Solvent Optimization : Test DMF:H₂O ratios (e.g., 7:3) to enhance solubility .

- Catalyst Screening : Replace CuBr₂ with alternative Lewis acids (e.g., FeCl₃) or ionic liquids.

- Reaction Time : Extend reflux duration (up to 10 hours) while monitoring decomposition via TLC.

Methodological Insight : Employ factorial design (e.g., 2³ matrix: solvent ratio, catalyst loading, time) to identify critical variables .

How to resolve contradictions in spectral data during characterization?

Advanced Research Question

Discrepancies in NMR/IR peaks may arise from tautomerism or impurities. Solutions:

- Dynamic NMR : Probe temperature-dependent shifts to identify tautomeric equilibria.

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula to ±0.001 Da .

Methodological Insight : Compare experimental data with quantum-chemically computed spectra (DFT/B3LYP/6-311+G(d,p)) for validation .

Can computational methods predict optimal reaction pathways?

Advanced Research Question

Yes. Quantum mechanical calculations (e.g., transition state analysis) and machine learning (ML) models can prioritize synthetic routes. For example:

- Reaction Path Search : Use GRRM or AFIR methods to map cyclization energetics .

- ML-Driven Optimization : Train models on existing aurone synthesis data to predict yield-controlling factors (e.g., substituent electronic effects) .

Methodological Insight : Integrate computational predictions with high-throughput experimentation (HTE) for rapid validation .

What mechanistic insights explain its trypanocidal activity?

Advanced Research Question

Hypothesized mechanisms include:

- Enzyme Inhibition : Target T. cruzi β-galactosidase or trypanothione reductase.

- Redox Cycling : Bromine substituents may generate ROS, disrupting parasite membranes.

Methodological Insight : Validate via:

- Molecular Docking : Simulate binding to β-galactosidase (PDB: 1SRP).

- Metabolomics : Profile ATP/NADH levels in treated parasites .

How to design experiments for structure-activity relationship (SAR) studies?

Advanced Research Question

Systematically vary substituents on the benzylidene ring and assess bioactivity. Example design:

| Position | Substituent | Bioactivity (IC₅₀, μg/mL) |

|---|---|---|

| 2' | -OH | 0.8 |

| 4' | -OCH₃ | 1.2 |

| 6' | -NO₂ | >10 (Inactive) |

Methodological Insight : Use QSAR models to correlate electronic parameters (Hammett σ) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.